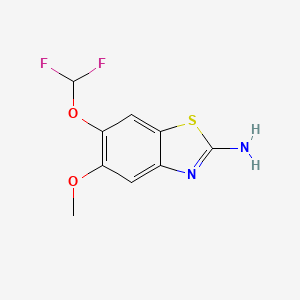
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This method has been streamlined by the development of various difluoromethylation reagents and protocols.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF₂H groups to specific sites on the benzothiazole ring . The precise conditions and reagents used can vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the benzothiazole ring .
科学的研究の応用
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and methoxy groups can enhance its binding affinity and specificity, allowing it to modulate various biological pathways . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other benzothiazole derivatives with different substituents, such as trifluoromethyl or chloromethyl groups . These compounds share some structural features but differ in their reactivity and applications.
Uniqueness
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
生物活性
6-(Difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine is a synthetic compound with significant potential in medicinal chemistry and drug development. Its unique molecular structure, characterized by a benzothiazole core, positions it as a candidate for various biological applications, particularly in antimicrobial and anticancer research.
- Molecular Formula : C9H8F2N2O2S
- Molecular Weight : 246.24 g/mol
- Structure : The compound features both difluoromethoxy and methoxy groups at specific positions on the benzothiazole ring, which may influence its biological activity and chemical reactivity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail its effects against various biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of benzothiazole derivatives, including this compound.
- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.
| Compound | Tested Strains | Activity |
|---|---|---|
| This compound | Gram-positive and Gram-negative bacteria | Moderate to high antibacterial activity observed in preliminary tests |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has garnered attention due to their ability to inhibit key kinases involved in cancer progression.
- Inhibition of Kinases : A study highlighted that benzothiazole derivatives exhibit potent inhibitory activity against various kinases, including CSF1R and EGFR. For instance, related compounds showed IC50 values in the low nanomolar range against CSF1R, indicating strong potential for therapeutic applications .
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | CSF1R | ~5.5 | High selectivity over PDGFRβ |
| Related Compound | EGFR | 54.0 | Moderate selectivity |
Case Studies
- Antimicrobial Evaluation : In a study involving multiple substituted benzothiazoles, compounds similar to this compound were screened against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .
- Anticancer Efficacy : Another investigation assessed the effects of benzothiazole compounds on tumor growth in xenograft models. The study found that these compounds could significantly reduce tumor size when administered at specific dosages, highlighting their potential as anticancer agents .
特性
IUPAC Name |
6-(difluoromethoxy)-5-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2S/c1-14-5-2-4-7(16-9(12)13-4)3-6(5)15-8(10)11/h2-3,8H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCKMISEWXCGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














